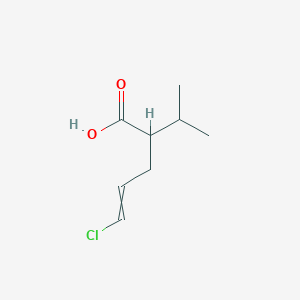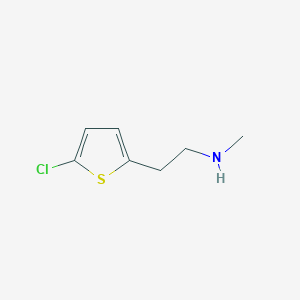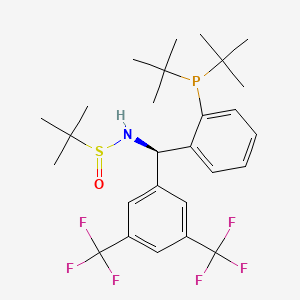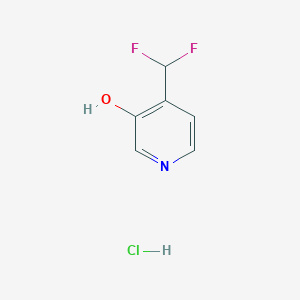
4-(Difluoromethyl)pyridin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H6ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group and the hydroxyl group on the pyridine ring makes this compound unique and of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)pyridin-3-ol hydrochloride typically involves the introduction of the difluoromethyl group to the pyridine ring. One common method is the difluoromethylation of pyridin-3-ol using difluoromethylating agents such as ClCF2H. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the reaction and improve yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)pyridin-3-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Scientific Research Applications
4-(Difluoromethyl)pyridin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group may also play a role in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)piperidin-4-ol hydrochloride
- 3-(Difluoromethyl)pyridin-4-ol hydrochloride
Uniqueness
4-(Difluoromethyl)pyridin-3-ol hydrochloride is unique due to the specific positioning of the difluoromethyl and hydroxyl groups on the pyridine ring. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C6H6ClF2NO |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
4-(difluoromethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-6(8)4-1-2-9-3-5(4)10;/h1-3,6,10H;1H |
InChI Key |
DZROAPAIRHWRRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-(Trifluoromethoxy)-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13651551.png)
![4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline](/img/structure/B13651558.png)
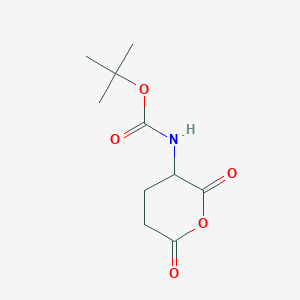

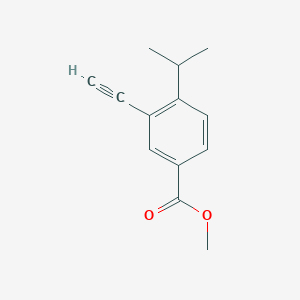
![N-[13-[[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651572.png)


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13651580.png)
